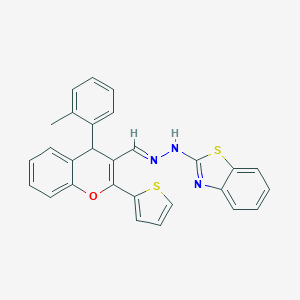![molecular formula C16H15ClN2O2S B378266 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300573-63-1](/img/structure/B378266.png)
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Overview
Description
The compound “2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene carboxamide . Thiophene carboxamides are a class of organic compounds that have shown a wide variety of applications including agrochemical and pharmaceutical fields .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process includes both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been studied using IR, 1H NMR, and mass spectroscopic analyses . These compounds exhibit a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives having the lowest .Chemical Reactions Analysis
Thiophene carboxamide derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives have been studied using density functional theory (DFT) . The compound “3-CHLOROBENZO[B]THIOPHENE-2-CARBOXAMIDE” has a melting point of 234-236°C and should be stored at 2-8°C .Scientific Research Applications
Crystal Structure Analysis : A related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been synthesized and characterized, providing insight into its crystal structure and molecular interactions, such as hydrogen bonding patterns (Vasu et al., 2004).
Synthesis of Biologically Active Derivatives : The utility of 2-Aminothiophene-3-carboxamide, a closely related compound, in the synthesis of fused heterocyclic derivatives with pharmaceutical interest has been explored. These derivatives demonstrate in vitro antimicrobial activity against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).
Synthesis of Thienopyridines and Thienopyrimidines : The reactivity of a similar compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide, has been studied, leading to the synthesis of thienopyridines and thienopyrimidines, contributing to the field of heterocyclic chemistry (Mohareb et al., 2003).
Pharmaceutical Applications : Compounds similar to 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been prepared and evaluated for their potential as adenosine A1 receptor allosteric enhancers, indicating their significance in medicinal chemistry (Nikolakopoulos et al., 2006).
Antiarhythmic and Antianxiety Activities : Novel thiophene derivatives, synthesized from compounds structurally similar to the target compound, have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities in pharmacological screenings (Amr et al., 2010).
Spectroscopic Studies and Dipole Moment Estimation : The solvent effect on the absorption and fluorescence spectra of related Carboxamides has been examined, providing insights into their electronic properties and potential applications in photophysics or photochemistry (Patil et al., 2011).
Mechanism of Action
Thiophene carboxamide analogs have shown potent antitumor activity through the inhibition of mitochondrial complex I . They have also shown STING-agonistic activity, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .
Future Directions
Thiophene carboxamide derivatives have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics .
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-10-5-3-4-9(8-10)15(21)19-16-13(14(18)20)11-6-1-2-7-12(11)22-16/h3-5,8H,1-2,6-7H2,(H2,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYKIEGGIMZVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B378183.png)
![2,4-diphenyl-N,N'-bis[3-(pyrrolidin-1-yl)propyl]cyclobutane-1,3-dicarboxamide](/img/structure/B378184.png)

![2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B378190.png)


![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)vinyl 4-methylbenzoate](/img/structure/B378195.png)


![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B378201.png)
![N-[2-(4-methoxyphenyl)-1-(4-toluidinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378203.png)
![2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B378204.png)
![2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]malononitrile](/img/structure/B378205.png)
![3-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B378206.png)